

Analytical techniques for characterizing 1-(Tert-butyl)-4-iodobenzene

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Compound of Interest

Compound Name: 1-(Tert-butyl)-4-iodobenzene

Cat. No.: B1267037

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An indispensable tool in synthetic chemistry, **1-(tert-butyl)-4-iodobenzene** serves as a key building block in the development of pharmaceuticals and advanced materials. Its characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior. This guide provides a comparative overview of the primary analytical techniques used to characterize this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate methods for their needs.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(tert-butyl)-4-iodobenzene** is presented below. These properties are fundamental for its handling, storage, and use in various applications.

Property	Value	Reference
Molecular Formula	$C_{10}H_{13}I$	[1] [2]
Molecular Weight	260.11 g/mol	[1] [2]
Appearance	White or Colorless to Yellow powder to lump to clear liquid	
Boiling Point	243 °C (lit.)	[2]
Density	1.468 g/mL at 25 °C (lit.)	[3] [4]
Refractive Index	$n_{20/D}$ 1.5710 (lit.)	[2] [4]
Flash Point	106 °C (235.4 °F) - closed cup	[2] [4]

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are the cornerstone for the structural characterization of **1-(tert-butyl)-4-iodobenzene**. The following sections detail the application and expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[\[5\]](#) For **1-(tert-butyl)-4-iodobenzene**, both 1H and ^{13}C NMR are routinely employed.

1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6	Doublet	2H	Ar-H ortho to I
~7.2	Doublet	2H	Ar-H meta to I
1.3	Singlet	9H	-C(CH ₃) ₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~150	Ar-C para to I
~137	Ar-CH ortho to I
~128	Ar-CH meta to I
~91	Ar-C bonded to I
~34	-C(CH ₃) ₃
~31	-C(CH ₃) ₃

A sample of **1-(tert-butyl)-4-iodobenzene** (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typically 16-32 scans are acquired. For ¹³C NMR, a larger number of scans (e.g., 1024) are necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.^[5] It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like **1-(tert-butyl)-4-iodobenzene**.

GC-MS Data

m/z	Relative Intensity (%)	Assignment
260	~70	[M] ⁺ (Molecular ion)
245	100	[M-CH ₃] ⁺
118	~20	[M-I] ⁺
57	~30	[C(CH ₃) ₃] ⁺

A dilute solution of **1-(tert-butyl)-4-iodobenzene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS system. The gas chromatograph separates the compound from any impurities. A typical GC program would involve an initial oven temperature of 50°C, held for 1 minute, followed by a ramp to 250°C at 10°C/min. The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.

FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (aliphatic, tert-butyl)
~1590	Medium	C=C stretch (aromatic)
~1480	Medium	C-H bend (aliphatic, tert-butyl)
~820	Strong	C-H bend (aromatic, para-disubstituted)
~530	Medium	C-I stretch

For a liquid sample like **1-(tert-butyl)-4-iodobenzene**, the easiest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Chromatographic Techniques for Purity Determination

While spectroscopic techniques are excellent for structural identification, chromatographic methods are superior for quantifying the purity of a sample.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. [6] For **1-(tert-butyl)-4-iodobenzene**, GC with a Flame Ionization Detector (FID) is a standard method for determining purity.

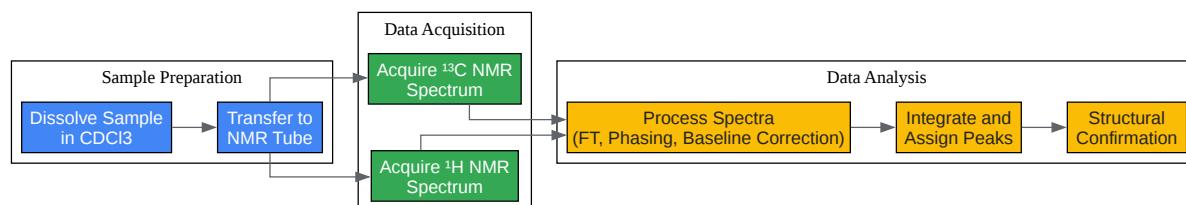
Typical GC Purity Data

Retention Time (min)	Area (%)
~8.5	>98%

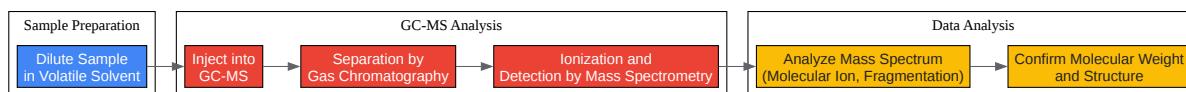
A sample of **1-(tert-butyl)-4-iodobenzene** is diluted in a suitable solvent (e.g., hexane or ethyl acetate) and injected into the GC. The separation is typically performed on a non-polar capillary column (e.g., DB-1 or HP-5). The oven temperature program can be similar to that used for GC-MS. The FID response is proportional to the mass of the carbon atoms, allowing for accurate quantification of the purity.

Workflow for Characterization

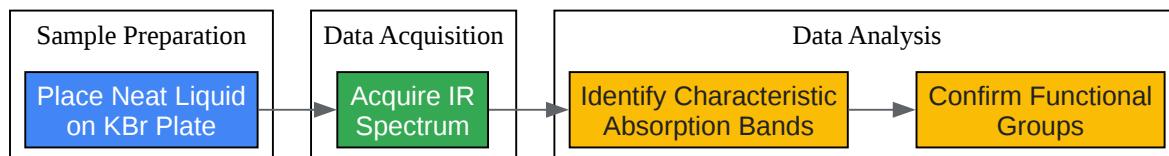
The following diagrams illustrate the typical workflows for the analytical characterization of **1-(tert-butyl)-4-iodobenzene**.

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Caption: Workflow for NMR spectroscopic analysis.

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Caption: Workflow for GC-MS analysis.

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